6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one
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Overview
Description
6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one is a compound that belongs to the class of penams, which are natural and synthetic antibiotics containing a 4-thia-1-azabicyclo[3.2.0]heptan-7-one structure . This compound is known for its significant role in the development of antibiotics, particularly those that target bacterial cell wall synthesis.
Preparation Methods
The synthesis of 6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various antibiotics and other bioactive compounds.
Biology: The compound is studied for its interactions with bacterial enzymes and its role in inhibiting bacterial cell wall synthesis.
Medicine: It serves as a core structure for developing antibiotics that treat bacterial infections.
Industry: The compound is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one involves inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for cross-linking the peptidoglycan layers of the cell wall. By binding to these proteins, the compound prevents the formation of a stable cell wall, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
6-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one is unique due to its specific bicyclic structure and its role in antibiotic development. Similar compounds include:
Penicillins: These also contain the 4-thia-1-azabicyclo[3.2.0]heptan-7-one structure but differ in their side chains and specific activity.
Cephalosporins: These have a similar mechanism of action but contain a different bicyclic structure, the 5-thia-1-azabicyclo[4.2.0]octan-8-one nucleus
Penems: These are similar to penams but contain a double bond in the bicyclic ring system.
Properties
CAS No. |
106106-82-5 |
---|---|
Molecular Formula |
C6H9NOS |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
6-methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C6H9NOS/c1-4-5(8)7-2-3-9-6(4)7/h4,6H,2-3H2,1H3 |
InChI Key |
JXGIHPOCJIQRNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2N(C1=O)CCS2 |
Origin of Product |
United States |
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